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A comprehensive guide for researchers navigating the landscape of p97-targeted therapies,
this report delves into a critical comparison of covalent and allosteric p97 inhibitors. We provide
a detailed analysis of their specificity, supported by experimental data, to aid in the selection of
the most appropriate tool for preclinical research and drug development.

The AAA+ ATPase p97 (also known as VCP) has emerged as a compelling therapeutic target
in oncology and other diseases due to its central role in protein homeostasis.[1][2][3] p97 is
involved in a multitude of cellular processes, including the ubiquitin-proteasome system (UPS),
endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage
response.[1][2][3][4] Consequently, inhibiting p97 offers a promising strategy to disrupt these
pathways and selectively target cells under proteotoxic stress, such as cancer cells.[2][3][4]

Two primary classes of small molecule inhibitors have been developed to target p97: ATP-
competitive (often covalent) and allosteric inhibitors. While both aim to abrogate p97's ATPase
activity, they do so via distinct mechanisms, leading to significant differences in their specificity
and off-target effect profiles. This guide provides an objective comparison of these two classes,
focusing on key specificity data and the experimental methodologies used to generate them.

Quantitative Comparison of p97 Inhibitors

The following tables summarize the inhibitory potency and selectivity of representative covalent
(ATP-competitive) and allosteric p97 inhibitors.
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Mechanisms of Action and Specificity

The distinct binding modes of covalent and allosteric inhibitors fundamentally influence their
specificity.

Covalent/ATP-Competitive Inhibitors like CB-5083 function by competing with ATP for binding
to the D2 ATPase domain of p97.[6] While potent, the high degree of similarity among ATP-
binding sites across the proteome presents a significant challenge for achieving high specificity.
This is exemplified by the off-target inhibition of PDE6 by CB-5083, which ultimately led to the
termination of its clinical trials.[7][8][9] More recent developments in targeted covalent
inhibitors, such as FL-18, which irreversibly binds to a specific cysteine residue within the D2
ATP site, have shown promise for improved proteome-wide selectivity.[10]

Allosteric Inhibitors, such as NMS-873, bind to a unique pocket at the interface of the D1 and
D2 domains, a site that is not conserved across other ATPases.[14][17] This allosteric
modulation locks the enzyme in an inactive conformation.[14] This distinct mechanism of action
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generally confers higher selectivity for p97.[13] Notably, allosteric inhibitors have demonstrated
the ability to overcome resistance mechanisms that emerge against ATP-competitive inhibitors,
which often involve mutations in the ATP-binding pocket.[15][16][18] However, even highly
selective allosteric inhibitors are not without potential off-target effects, as seen with NMS-873's
impact on mitochondrial function.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Specificity Showdown: Covalent vs. Allosteric p97
Inhibitors in the Spotlight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609607#specificity-comparison-of-covalent-vs-
allosteric-p97-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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